molecular formula C12H22N2O B13232221 [3-(Dimethylamino)propyl][1-(5-methylfuran-2-YL)ethyl]amine

[3-(Dimethylamino)propyl][1-(5-methylfuran-2-YL)ethyl]amine

Cat. No.: B13232221
M. Wt: 210.32 g/mol
InChI Key: MNZAMVDGZXXJHO-UHFFFAOYSA-N
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Description

[3-(Dimethylamino)propyl][1-(5-methylfuran-2-YL)ethyl]amine: is an organic compound with the molecular formula C12H22N2O This compound is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to an ethyl group substituted with a methylfuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Dimethylamino)propyl][1-(5-methylfuran-2-YL)ethyl]amine typically involves the reaction of 3-(dimethylamino)propylamine with 1-(5-methylfuran-2-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce secondary amines .

Scientific Research Applications

Chemistry: In chemistry, [3-(Dimethylamino)propyl][1-(5-methylfuran-2-YL)ethyl]amine is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of new pharmaceuticals and bioactive compounds .

Medicine: In medicine, the compound is explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and other diseases .

Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds. Its reactivity and versatility make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of [3-(Dimethylamino)propyl][1-(5-methylfuran-2-YL)ethyl]amine involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the furan ring can participate in π-π interactions. These interactions enable the compound to modulate the activity of enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

  • [3-(Dimethylamino)propyl][(5-methylfuran-2-yl)methyl]amine
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
  • N,N-Dimethyl-1,3-diaminopropane

Uniqueness: Compared to similar compounds, [3-(Dimethylamino)propyl][1-(5-methylfuran-2-YL)ethyl]amine stands out due to its unique combination of a dimethylamino group and a methylfuran ring. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

N',N'-dimethyl-N-[1-(5-methylfuran-2-yl)ethyl]propane-1,3-diamine

InChI

InChI=1S/C12H22N2O/c1-10-6-7-12(15-10)11(2)13-8-5-9-14(3)4/h6-7,11,13H,5,8-9H2,1-4H3

InChI Key

MNZAMVDGZXXJHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)NCCCN(C)C

Origin of Product

United States

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